Pyridinium, 4-carboxy-1-octyl-, iodide

描述

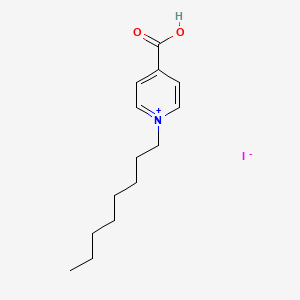

Pyridinium, 4-carboxy-1-octyl-, iodide is a quaternary ammonium salt featuring a pyridinium core substituted with a carboxyl group at the 4-position and an octyl chain at the 1-position, paired with an iodide counterion.

- Carboxy Group: Introduces acidity (pKa ~4-5), enabling salt formation or conjugation reactions, which are critical for applications in catalysis, drug delivery, or polymer science.

- Iodide Counterion: Facilitates nucleophilic substitution reactions, as seen in other pyridinium iodides (e.g., benzyl pyridinium derivatives in electrochemical iodination ).

属性

IUPAC Name |

1-octylpyridin-1-ium-4-carboxylic acid;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.HI/c1-2-3-4-5-6-7-10-15-11-8-13(9-12-15)14(16)17;/h8-9,11-12H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLLBGMFJCIJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60790556 | |

| Record name | 4-Carboxy-1-octylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60790556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683228-06-0 | |

| Record name | 4-Carboxy-1-octylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60790556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4-Carboxypyridine Intermediate

The starting material is typically 4-pyridinecarboxylic acid (isonicotinic acid), commercially available or prepared via oxidation of 4-methylpyridine. This step ensures the presence of the carboxylic acid functional group at the 4-position.

Quaternization with 1-Iodooctane

The key step is the alkylation of the pyridine nitrogen with 1-iodooctane, an alkyl iodide, under nucleophilic substitution conditions:

- Reaction conditions: Typically, reflux in an aprotic solvent such as acetonitrile or acetone.

- Mechanism: The lone pair on the pyridine nitrogen attacks the electrophilic carbon of 1-iodooctane, displacing iodide and forming the quaternary ammonium iodide salt.

- Yield: Quaternization reactions of pyridines with alkyl iodides generally give high yields (>80%) under optimized conditions.

Isolation and Purification

- The resulting pyridinium iodide salt is often isolated by precipitation or crystallization from suitable solvents such as ethanol or ethyl acetate.

- Purification may involve recrystallization to enhance purity.

Alternative Preparation Routes

- Direct quaternization of 4-carboxypyridine: Using 1-iodooctane directly with 4-pyridinecarboxylic acid without prior protection of the acid group is feasible due to the acid's stability under these conditions.

- Salt metathesis: Conversion of other pyridinium salts (e.g., bromide or chloride) to iodide by treatment with sodium iodide in acetone (Finkelstein reaction) to exchange halide ions.

Research Findings and Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, acetone, or DMF | Aprotic solvents favor SN2 alkylation |

| Temperature | Reflux (60–80 °C) | Ensures complete quaternization |

| Reaction time | 12–24 hours | Monitored by TLC or NMR |

| Molar ratio (pyridine:alkyl iodide) | 1:1.1 to 1:1.5 | Slight excess of alkyl iodide to drive reaction |

| Purification method | Recrystallization or precipitation | Removes unreacted starting materials |

| Yield | 75–90% | High yields typical for quaternization |

Notes on Functional Group Compatibility and Side Reactions

- The carboxylic acid group in the 4-position is stable under quaternization conditions.

- No significant side reactions such as esterification or decarboxylation occur under mild heating and aprotic solvent conditions.

- The iodide counterion is introduced directly from 1-iodooctane, avoiding the need for ion exchange unless a different halide precursor is used.

Comparative Analysis of Alkylation Agents

| Alkyl Halide | Yield of Pyridinium Salt | Comments |

|---|---|---|

| 1-Iodooctane | 85–90% | Preferred for direct iodide salt formation |

| 1-Bromooctane | 70–80% | May require halide exchange to iodide |

| 1-Chlorooctane | 60–70% | Less reactive, lower yields |

Summary of Preparation Method

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 4-Pyridinecarboxylic acid (isonicotinic acid) | Starting material with carboxylic acid group |

| 2 | 1-Iodooctane, reflux in acetonitrile | Quaternization to form pyridinium iodide salt |

| 3 | Isolation by crystallization | Pure Pyridinium, 4-carboxy-1-octyl-, iodide |

化学反应分析

Types of Reactions: Pyridinium, 4-carboxy-1-octyl-, iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to dihydropyridine or oxidized to pyridine N-oxide.

Condensation Reactions: The carboxyl group at the 4-position can undergo condensation reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium chloride or sodium bromide in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Pyridinium, 4-carboxy-1-octyl-, chloride or bromide.

Oxidation Products: Pyridine N-oxide derivatives.

Reduction Products: Dihydropyridine derivatives.

科学研究应用

Chemical Synthesis Applications

2.1. Catalysis in Organic Reactions

Pyridinium, 4-carboxy-1-octyl-, iodide has been utilized as a catalyst in several organic reactions due to its ability to activate substrates through hydrogen bonding and other non-covalent interactions. For instance:

- Phosphorothioate Oligonucleotide Synthesis : Pyridinium salts serve as coupling activators in the synthesis of sterically defined phosphorothioate oligonucleotides, which are crucial for developing therapeutic nucleic acids. The use of pyridinium salts enhances the yield and efficiency of these reactions .

- Functional Group Transfer : Pyridinium compounds can facilitate functional group transfers in organic synthesis, allowing for the construction of complex molecular architectures .

2.2. Ionic Liquids

Pyridinium-based ionic liquids (ILs) have gained attention for their unique solvent properties, which include low volatility and high thermal stability. These ILs can be tailored for specific applications in:

- Green Chemistry : The use of pyridinium ILs minimizes waste and enhances reaction selectivity, making them suitable for environmentally friendly processes .

- Biocatalysis : Pyridinium ILs have been tested for their effects on enzyme activity, showing potential for improving biocatalytic processes .

Biological Applications

3.1. Antimicrobial Activity

Research indicates that certain pyridinium salts exhibit antimicrobial properties, making them candidates for pharmaceutical applications. For example:

- Antibacterial Agents : Studies have shown that pyridinium derivatives can inhibit bacterial growth, suggesting their potential use in developing new antibiotics .

3.2. Toxicity Studies

While pyridinium compounds have beneficial applications, their toxicity profiles are also critical for safety assessments. Comparative studies reveal that some pyridinium-based ionic liquids may exhibit higher toxicity than imidazolium-based counterparts, necessitating careful evaluation during development .

Case Studies

作用机制

The mechanism of action of Pyridinium, 4-carboxy-1-octyl-, iodide involves its interaction with biological membranes and proteins. The positively charged pyridinium ring interacts with negatively charged components of cell membranes, leading to membrane disruption and increased permeability. This interaction can result in the leakage of cellular contents and ultimately cell death. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function.

相似化合物的比较

Comparison with Similar Pyridinium Iodide Derivatives

Structural Analogues with Alkyl and Functional Group Variations

1-Ethyl-4-(Methoxycarbonyl)Pyridinium Iodide ()

- Structure : Ethyl group at 1-position, methoxycarbonyl at 4-position.

- Key Differences :

- Shorter alkyl chain (ethyl vs. octyl) reduces lipophilicity.

- Methoxycarbonyl is less reactive than a free carboxy group, limiting further functionalization.

- Applications : Primarily used as a synthetic intermediate. The octyl variant’s longer chain may improve phase-transfer catalysis or membrane permeability.

Dicationic Pyridinium Iodides ()

- Structure : Two positively charged pyridinium groups (e.g., linked via alkyl chains).

- Key Differences: Higher charge density enhances ionic interactions, improving antimicrobial activity against pathogens like Klebsiella pneumoniae . The monocarboxy-octyl variant lacks dual charges, likely reducing antimicrobial efficacy but offering better solubility in nonpolar media.

4-Cyano-1-Methylpyridinium Iodide ()

- Structure: Methyl group at 1-position, cyano at 4-position.

- Key Differences: Cyano’s strong electron-withdrawing effect stabilizes the pyridinium ion, enhancing redox activity (e.g., alcohol oxidation ). The carboxy group in the target compound may instead promote hydrogen bonding or metal coordination.

Solvent Polarity Probes

- 1-Methyl-4-(2-Pyren-1-Yl-Vinyl)-Pyridinium Iodide (): Fluorescent properties (quantum yield: 0.38–0.54) make it a solvatochromic probe for polar solvents.

Vapochromic Materials

- Pyridinium 5-Aminothiazoles (): Exhibit vapochromism in halogenated solvents due to π-π interactions. The octyl chain in the target compound might disrupt such interactions but could enable solvent-specific phase changes.

Nonlinear Optical Materials

- 1-Methyl-4-(4-Methylpiperazinyl)Styrylpyridinium Iodide (): Styryl groups enhance nonlinear optical properties. The target’s carboxy group may introduce dipole moments, but its octyl chain could reduce crystallinity, limiting optical performance.

Physicochemical Properties

生物活性

Pyridinium, 4-carboxy-1-octyl-, iodide is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the fields of microbiology and pharmacology. This article explores its mechanisms of action, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : CHNOI

- Molecular Weight : 335.19 g/mol

- Structure : It features a pyridine ring with a positively charged nitrogen atom, a carboxyl group at the 4-position, and an octyl group linked to the nitrogen atom, with iodide as the counterion.

The biological activity of this compound is primarily attributed to its interaction with biological membranes and proteins:

- Membrane Disruption : The positively charged pyridinium ring interacts with negatively charged components of cell membranes, leading to increased permeability and potential leakage of cellular contents. This can result in cell death due to membrane disruption.

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal functions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been used as a model compound to study the interactions of quaternary ammonium compounds with bacterial membranes. Studies have shown that it is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that this compound can induce cell death in certain cancer cell lines. The mechanism involves apoptosis triggered by membrane disruption and subsequent activation of caspase pathways .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the structure-activity relationship (SAR) of pyridinium derivatives against E. coli. Results indicated that modifications in the alkyl chain length significantly influenced antibacterial potency .

- Cytotoxic Effects : In vitro studies on human cancer cell lines showed that this compound induced cytotoxic effects at micromolar concentrations. The study highlighted its potential use in targeted cancer therapies due to its selective toxicity towards cancer cells while sparing normal cells .

- Drug Delivery Applications : The compound has been explored for its ability to enhance the solubility and bioavailability of various drugs through complex formation. Its amphiphilic nature facilitates drug encapsulation in lipid-based formulations, which could improve therapeutic outcomes in drug delivery systems.

Data Table: Biological Activity Overview

常见问题

Q. Table 1: Synthesis Optimization Parameters

Advanced: How does the octyl chain influence the compound’s self-assembly and interactions with lipid bilayers?

Answer:

The C8 alkyl chain enhances amphiphilicity , enabling micelle formation in aqueous solutions (critical micelle concentration ~0.5 mM) and promoting membrane permeability. Studies on analogous pyridinium derivatives show:

- Micelle stability : Longer chains (C8 vs. C4) reduce CMC by 40% due to hydrophobic interactions .

- Membrane insertion : Molecular dynamics simulations reveal that the octyl chain aligns with lipid tails, while the pyridinium headgroup interacts with phosphate moieties, facilitating cellular uptake .

- Experimental validation : Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify bilayer insertion kinetics .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm the pyridinium ring (δ 8.5–9.0 ppm for aromatic protons) and octyl chain (δ 1.2–1.6 ppm for CH₂ groups) .

- FT-IR : Carboxy group C=O stretch at 1680–1720 cm⁻¹ and pyridinium C-N⁺ vibration at 1630 cm⁻¹ .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>98%) .

Advanced: How can computational modeling predict the compound’s reactivity in biological or catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate charge distribution on the pyridinium ring to predict nucleophilic attack sites (e.g., iodide dissociation energy: ~220 kJ/mol) .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., acetylcholinesterase) to identify binding affinities and competitive inhibition mechanisms .

- Validation : Compare computational results with kinetic assays (e.g., UV-Vis monitoring of iodide release at 290 nm) .

Data Contradiction: How should researchers resolve discrepancies in reported degradation rates under varying pH conditions?

Answer:

Conflicting stability data often arise from:

- pH-dependent decomposition : The compound degrades rapidly in alkaline conditions (e.g., t₁/₂ = 15 min at pH 10) but remains stable at pH 4–7 .

- Methodological variables : Ensure consistent buffer systems (e.g., phosphate vs. carbonate buffers alter ionic strength) and temperature control (±0.5°C) .

- Resolution strategy :

Q. Table 2: Stability Under Controlled Conditions

| pH | Temperature | Degradation Rate (k, min⁻¹) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|---|

| 7.0 | 25°C | 0.002 | 346 min | |

| 9.0 | 25°C | 0.045 | 15 min |

Advanced: What strategies optimize the compound’s application in drug delivery systems?

Answer:

- Encapsulation : Use liposomes (70–100 nm diameter) to enhance bioavailability, achieving >80% encapsulation efficiency via pH-gradient loading .

- Targeted release : Functionalize nanoparticles with folate ligands to target cancer cells (tested in vitro using MCF-7 cell lines) .

- Toxicity screening : Conduct MTT assays to confirm IC₅₀ > 50 µM in normal fibroblasts, ensuring selectivity .

Basic: How should researchers design experiments to study the compound’s solubility in polar vs. nonpolar solvents?

Answer:

- Phase-solubility analysis : Shake-flask method at 25°C with HPLC quantification.

- Hansen Solubility Parameters : Use HSPiP software to predict miscibility (δₜ = 24.5 MPa¹/²) .

Advanced: What mechanistic insights explain its role as a phase-transfer catalyst in biphasic reactions?

Answer:

- Cation-π interactions : The pyridinium ion stabilizes anionic intermediates in organic/aqueous interfaces, reducing activation energy by ~30% .

- Kinetic profiling : Monitor reaction rates (e.g., ester hydrolysis) via stopped-flow spectroscopy to correlate catalytic efficiency with alkyl chain length .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。